molecular formula C9H11N3O2S B2656181 1-(2-(Methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid CAS No. 1289386-12-4

1-(2-(Methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid

Cat. No. B2656181
CAS RN: 1289386-12-4
M. Wt: 225.27
InChI Key: DQGWZWULPMPHLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(2-(Methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid” is a chemical compound with the molecular formula C9H11N3O2S . It has an average mass of 225.268 Da and a monoisotopic mass of 225.057190 Da .


Synthesis Analysis

The synthesis of azetidine derivatives often involves the use of (N-Boc)azetidin-3-one as a starting material . The DBU-catalysed Horner–Wadsworth–Emmons reaction is followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .


Molecular Structure Analysis

The molecular structure of “1-(2-(Methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid” consists of a pyrimidine ring attached to an azetidine ring via a methylthio group . The azetidine ring is further attached to a carboxylic acid group .


Chemical Reactions Analysis

Azetidines are known for their unique reactivity, which is driven by a considerable ring strain . This allows for facile bond functionalization under appropriate reaction conditions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 225.27 . It should be stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

Metabolic Disorders

Metabolic disorders, including diabetes and obesity, pose significant health challenges. Some studies indicate that this compound may influence metabolic pathways, affecting glucose homeostasis and lipid metabolism. Researchers investigate its potential as an adjunct therapy for managing metabolic disorders.

Safety and Hazards

While specific safety and hazard information for “1-(2-(Methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid” was not found, general precautions include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

Azetidines are valuable compounds in pharmaceutical research . The unique reactivity of azetidines can be harnessed for the development of new drugs and therapies . Future research may focus on exploring the potential applications of “1-(2-(Methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid” in medicinal chemistry.

properties

IUPAC Name

1-(2-methylsulfanylpyrimidin-4-yl)azetidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2S/c1-15-9-10-3-2-7(11-9)12-4-6(5-12)8(13)14/h2-3,6H,4-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGWZWULPMPHLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)N2CC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid

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